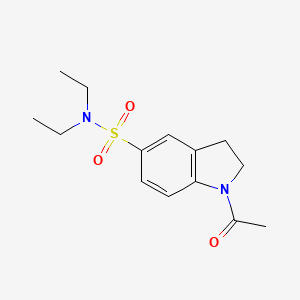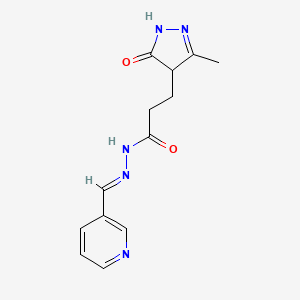![molecular formula C15H22N2O2 B5796183 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine](/img/structure/B5796183.png)
1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine, also known as DMMPA, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of piperazine derivatives and has shown promising results in various scientific research applications.
Mécanisme D'action
The exact mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has also been shown to inhibit the activity of protein kinase C (PKC), a protein that is involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects
1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has been shown to have a range of biochemical and physiological effects. It has been shown to reduce inflammation, inhibit cell growth and proliferation, and induce apoptosis (programmed cell death) in cancer cells. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has also been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha).
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine for lab experiments is its high purity and stability. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is easy to synthesize and can be obtained in high yields. However, one of the main limitations of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine. One area of interest is the development of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and Crohn's disease. Another area of interest is the development of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine-based drugs for the treatment of cancer. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has shown promising results as an anti-cancer agent in preclinical studies, and further research is needed to determine its potential clinical applications. Additionally, 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine may have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Overall, 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is a promising compound with a range of potential therapeutic applications, and further research is needed to fully explore its potential.
Conclusion
In conclusion, 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is a synthetic compound that has shown promising results in various scientific research applications. The synthesis method is relatively simple and yields a high purity product. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications, including its use as an anti-inflammatory, anti-cancer, and anti-viral agent. The exact mechanism of action of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine is not fully understood, but it is believed to exert its therapeutic effects by inhibiting the activity of certain enzymes and proteins in the body. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has a range of biochemical and physiological effects and has several advantages and limitations for lab experiments. There are several potential future directions for the study of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine, including the development of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine-based drugs for the treatment of inflammatory diseases, cancer, and neurodegenerative diseases.
Méthodes De Synthèse
The synthesis of 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine involves the reaction of 3,4-dimethylphenol with chloroacetyl chloride in the presence of triethylamine. The resulting intermediate is then reacted with 4-methylpiperazine to form 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine. The synthesis method is relatively simple and yields a high purity product.
Applications De Recherche Scientifique
1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has been extensively studied for its potential therapeutic applications. It has shown promising results as an anti-inflammatory, anti-cancer, and anti-viral agent. 1-[(3,4-dimethylphenoxy)acetyl]-4-methylpiperazine has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
2-(3,4-dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-12-4-5-14(10-13(12)2)19-11-15(18)17-8-6-16(3)7-9-17/h4-5,10H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHSCCVQJCMHQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)N2CCN(CC2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Dimethylphenoxy)-1-(4-methylpiperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[2-(1-cyclohexen-1-yl)ethyl]-4-methoxy-3-(4-morpholinylsulfonyl)benzamide](/img/structure/B5796101.png)
![3-[(4-chloro-2,5-dimethoxyphenyl)amino]-5,5-dimethyl-2-cyclohexen-1-one](/img/structure/B5796107.png)

![2-(4-chlorophenyl)-N-{[(2-chlorophenyl)amino]carbonothioyl}acetamide](/img/structure/B5796115.png)

![N-[4-(4-chlorophenoxy)phenyl]-2-methylbenzamide](/img/structure/B5796128.png)


![4-(2-{oxo[(2-pyridinylmethyl)amino]acetyl}carbonohydrazonoyl)benzoic acid](/img/structure/B5796151.png)


![3-[3-({imino[2-(2-nitrobenzylidene)hydrazino]methyl}thio)-2,5-dioxo-1-pyrrolidinyl]benzoic acid](/img/structure/B5796171.png)

![4-(4-chlorophenyl)-N-[1-(2-thienyl)ethylidene]-1-piperazinamine](/img/structure/B5796190.png)